molecular formula C6H13Cl2N3O B555029 L-Histidinol dihydrochloride CAS No. 1596-64-1

L-Histidinol dihydrochloride

Cat. No. B555029
CAS RN: 1596-64-1
M. Wt: 214.09 g/mol
InChI Key: FRCAFNBBXRWXQA-XRIGFGBMSA-N
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Description

L-Histidinol dihydrochloride is a derivative of the essential amino acid histidine. It is a white, crystalline powder that is soluble in water and has a molecular weight of 319.90 g/mol. L-Histidinol dihydrochloride is used as a reagent in organic synthesis and as a biochemical research tool. It has been used in laboratory studies for its ability to modulate the activity of enzymes and other proteins, and for its potential as a therapeutic agent.

Scientific research applications

  • Protein Synthesis and Cellular Function: L-Histidinol dihydrochloride can affect protein synthesis in vivo, as shown by its impact on disaggregating mouse liver polysomes into monosomes, suggesting potential applications in studying ribosome function and protein synthesis mechanisms (Hayes et al., 1975).

  • Enzymatic Studies: The compound is involved in the study of histidinol dehydrogenase, an enzyme crucial in the histidine biosynthesis pathway, providing insights into plant and microbial enzyme structure and function (Nagai et al., 1991).

  • Cancer Research: L-Histidinol dihydrochloride has been used in therapeutic studies combined with various antitumor agents, providing insights into its potential as a therapeutic agent or a combination treatment in cancer research (Zaharko et al., 1992).

  • Genetic and Cellular Research: Research has shown that mutations in certain genes allow cells to take up histidinol, providing valuable insights into genetic mutations and ion transport in organisms like Saccharomyces cerevisiae (Gaber et al., 1990).

  • Biochemical Characterization: Studies have focused on the biochemical characterization of histidinol dehydrogenase, an enzyme linked to L-Histidinol, and its inhibition, which is pivotal in understanding bacterial survival and the development of potential antibacterial agents (Lunardi et al., 2016).

  • Chemotherapy Enhancement: L-Histidinol dihydrochloride has been studied for its potential to enhance the efficacy of anticancer drugs, suggesting a novel approach to chemotherapy (Warrington, 1986).

  • Drug Development: Research into the structural basis of L-histidinol dehydrogenase mutants has provided insights for the rational design of new anti-Brucella agents, indicating its importance in drug development (D'Ambrosio et al., 2014).

  • Antibacterial Agent Development: Studies on isoindole derivatives as histidinol dehydrogenase inhibitors suggest potential applications in developing novel antibacterial agents (Davood et al., 2008).

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCAFNBBXRWXQA-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880030
Record name L-Histidinol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidinol dihydrochloride

CAS RN

1596-64-1
Record name Imidazole-4-propanol, beta-amino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Histidinol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-β-amino-1H-imidazole-4-propanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Histidinol dihydrochloride
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L-Histidinol dihydrochloride
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L-Histidinol dihydrochloride
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L-Histidinol dihydrochloride
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L-Histidinol dihydrochloride
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Citations

For This Compound
145
Citations
KW Bentley, EH Creaser - Organic Preparations and Procedures …, 1973 - Taylor & Francis
… W e now report an improved mthod for the synthesis of L-histidinol dihydrochloride based upon reduction of monobenzoyl-L-histidine by sodium bis-(2-methoxyethoxy) aluminium …
Number of citations: 0 www.tandfonline.com
AP Beltrá, P Bonete, J González-García… - Journal of The …, 2005 - iopscience.iop.org
… Subsequently, HCl was added to obtain L-histidinol dihydrochloride and the solvents were then removed at reduced pressure. HPLC, spectral and optical data of the obtained product …
Number of citations: 0 iopscience.iop.org
K KUBOTA, T SHIRO, S OKUMURA - The Journal of General and …, 1971 - jstage.jst.go.jp
… L-histidinol to L-histidine, a large number of microorganisms in addition to those listed in Table 4 were tested using medium B, which contained 0.5% of L-histidinol dihydrochloride …
Number of citations: 0 www.jstage.jst.go.jp
MR Dhawale, EH Creaser, JC Loper - Microbiology, 1972 - microbiologyresearch.org
… After 2 rnin 0.2 ml (0.4 pmol) of L-histidinol dihydrochloride solution was added; the initial … buffer (pH 9.2, 0.1 M), 0.5 ml; L-histidinol dihydrochloride solution (I mglml), I ml; distilled water, …
Number of citations: 0 www.microbiologyresearch.org
LC Hayes, FV Plapp, LL Tilzer, M Chiga - Biochemical and Biophysical …, 1975 - Elsevier
… 30 minutes after a single ip injection of 1.00 gm L-histidinol dihydrochloride per kg body weight, ........... 25 n~M KCI treatment, - - 0.3 M KCI treatment; C. 30 minutes after a single ip …
Number of citations: 0 www.sciencedirect.com
K ARAKI, K NAKAYAMA - Agricultural and Biological Chemistry, 1975 - jlc.jst.go.jp
… flavum ATCC 14067, which produced 1.8 mg/ ml of L-histidine in the medium containing 0.5% L-histidinol dihydrochloride. To provide more direct method for L-histi dine production, we …
Number of citations: 0 jlc.jst.go.jp
K Araki, N Kiyoshi - Agricultural and Biological Chemistry, 1975 - Taylor & Francis
… flavum ATCC 14067, which produced 1.8 mg/ ml of L-histidine in the medium containing 0.5 % L-histidinol dihydrochloride. To provide more direct method for L-histidine production, we …
Number of citations: 0 www.tandfonline.com
RC Warrington, WD Fang - Cell Biology International Reports, 1982 - Elsevier
The responses of the Chinese Hamster ovary (CHO) cell lines TR3 (transformed) and LR73 (normal), as well as those of several independently-isolated spontaneous transformants of …
Number of citations: 0 www.sciencedirect.com
MR Dhawale, EH Creaser - Microbiology, 1975 - microbiologyresearch.org
… The mixture was incubated at 37 "C in the cell for 2 min and then 0.1 ml (0.2 pmol) of L-histidinol dihydrochloride solution was added to initiate the reaction. NAD reduction was then …
Number of citations: 0 www.microbiologyresearch.org
S Kohnoe, Y Maehara, I Takahashi… - International …, 1993 - spandidos-publications.com
To clarify the effect of L-histidinol on hyperthermic killing of cells, HeLa and mouse sarcoma-180 (S-180) cells were exposed to heat in vitro in the presence of L-histidinol and the …
Number of citations: 0 www.spandidos-publications.com

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